An In-depth Technical Guide to (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol: Core Properties and Research Applications
An In-depth Technical Guide to (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol: Core Properties and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Heterocyclic Building Block
(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol emerges as a significant heterocyclic compound within the landscape of pharmaceutical research and development. Its unique molecular architecture, featuring a substituted phenyl ring linked to a 4-methylimidazole moiety and bearing a hydroxymethyl group, positions it as a valuable intermediate for the synthesis of complex biologically active molecules. This guide provides a comprehensive overview of its fundamental properties, potential synthetic routes, and prospective pharmacological applications, serving as an essential resource for professionals engaged in the exploration of novel therapeutics. The imidazole core is a well-established pharmacophore, known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, making this compound a subject of considerable interest.[1][2][3][4]
Physicochemical Characteristics
While comprehensive experimental data for (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol is not extensively documented in publicly available literature, its core properties can be reliably predicted based on its chemical structure and data from analogous compounds.
| Property | Value | Source/Comment |
| CAS Number | 1017789-63-7 | [5] |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [5] |
| Molecular Weight | 218.25 g/mol | [5] |
| Appearance | Expected to be a solid at room temperature. | Based on supplier information and properties of similar aromatic alcohols.[6][7] |
| Melting Point | Not explicitly reported. Likely in the range of 140-200°C. | Inferred from structurally similar compounds like (2-Phenyl-1H-imidazol-4-yl)methanol (144-146°C) and 5-methyl-2-phenyl-1H-imidazole-4-methanol (204°C).[8][9] |
| Solubility | Predicted to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). | Based on the polarity of the hydroxyl and imidazole functionalities and data for similar compounds.[8] |
| Storage | Store at room temperature in a dry, well-ventilated place. | General recommendation for stable solid organic compounds.[5] |
Synthesis and Purification: A Proposed Pathway
Conceptual Synthetic Workflow
A logical approach involves the nucleophilic substitution of a suitable starting material, such as 4-fluoro-3-methoxybenzaldehyde or its corresponding alcohol, with 4-methylimidazole, followed by functional group manipulation if necessary.
Caption: Proposed synthetic pathway for the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on general procedures for similar chemical transformations. Optimization of reaction conditions would be necessary.
Step 1: N-Arylation of 4-methylimidazole with 4-fluoro-3-methoxybenzaldehyde
-
To a stirred solution of 4-methylimidazole (1.2 equivalents) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 equivalents).
-
Heat the mixture to 80-100 °C.
-
Add 4-fluoro-3-methoxybenzaldehyde (1.0 equivalent) dropwise to the reaction mixture.
-
Maintain the reaction at 120 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldehyde intermediate.
Step 2: Reduction to (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol
-
Dissolve the crude (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)benzaldehyde from Step 1 in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
Purification
The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane or dichloromethane in methanol to afford the pure (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) may be performed for further purification.
Analytical Characterization
Standard analytical techniques should be employed to confirm the identity and purity of the synthesized compound.
Caption: Standard workflow for analytical characterization.
Expected Spectral Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group (singlet, ~3.9 ppm), the methyl group on the imidazole ring (singlet, ~2.2 ppm), the methylene protons of the alcohol (singlet or doublet, ~4.6 ppm), and the imidazole ring protons. The aromatic region will likely display a complex splitting pattern due to the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum should exhibit distinct resonances for all 12 carbon atoms in the molecule, including the methoxy carbon, the methyl carbon, the methylene carbon, and the aromatic and imidazole carbons.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ at m/z 218.25, consistent with the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to display characteristic absorption bands for the O-H stretch of the alcohol group (broad, ~3300 cm⁻¹), C-H stretches of the aromatic and aliphatic groups, and C=C and C=N stretching vibrations of the aromatic and imidazole rings.
Handling, Storage, and Safety
As a novel chemical entity, (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol should be handled with care in a laboratory setting. While specific toxicology data is unavailable, general safety precautions for imidazole derivatives and aromatic alcohols should be followed.
Safety and Handling Workflow:
Caption: Recommended safety and handling procedures.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[1][2][3][4]
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood.[1][2][3][4]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[2]
Biological Activity and Potential Applications
The imidazole moiety is a common feature in many biologically active compounds, conferring a wide range of pharmacological properties.[1][2][3][4] (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Potential Therapeutic Areas of Interest:
-
Central Nervous System (CNS) Disorders: The substitution pattern on the phenyl ring and the presence of the imidazole group suggest that derivatives of this compound could be designed to interact with various CNS targets. A commercial supplier notes its potential for developing treatments for psychiatric disorders.[5]
-
Anti-inflammatory Agents: Imidazole-containing compounds have been investigated for their anti-inflammatory properties. Further derivatization of the primary alcohol could lead to novel anti-inflammatory drug candidates.[5]
-
Oncology: The imidazole scaffold is present in some anticancer agents. This compound could serve as a starting point for the development of new molecules targeting cancer-related pathways.
Mechanism of Action (Hypothetical Signaling Pathway Interaction):
Derivatives of this compound could potentially interact with various signaling pathways implicated in disease. For instance, they might be designed to inhibit specific kinases or modulate receptor activity.
Caption: Hypothetical interaction with a cellular signaling pathway.
Conclusion
(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol represents a promising and versatile building block for medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is limited, its structural features and the known biological significance of the imidazole scaffold suggest a high potential for its use in the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its properties and potential applications, encouraging further investigation and exploration by the scientific community.
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